![molecular formula C13H18BrNO2 B8620111 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol typically involves the reaction of 4-bromophenylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(1-(4-Bromophenyl) piperidin-4-yloxy)acetone.
Reduction: Formation of 2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol.
Substitution: Formation of 2-(1-(4-Aminophenyl) piperidin-4-yloxy)ethanol or 2-(1-(4-Thiophenyl) piperidin-4-yloxy)ethanol.
Scientific Research Applications
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The ethoxy group may enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethanol: Lacks the piperidine ring, making it less structurally complex.
4-Bromophenylpiperidine: Lacks the ethoxy group, affecting its solubility and reactivity.
2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol: Similar structure but without the bromine atom, leading to different reactivity and binding properties.
Uniqueness
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is unique due to the presence of both the bromophenyl and piperidine moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)17-10-9-16/h1-4,13,16H,5-10H2 |
InChI Key |
QDVOQFJCZHTWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCCO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
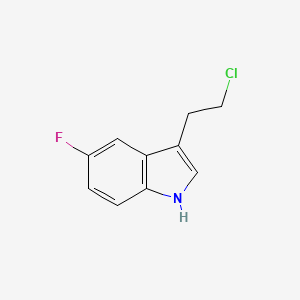
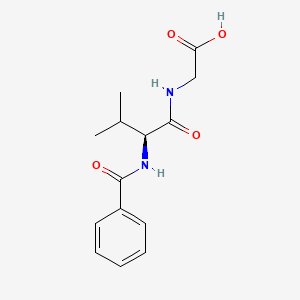
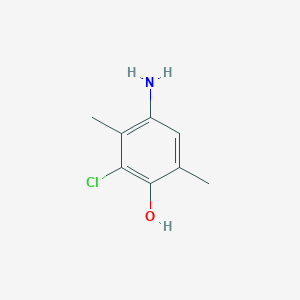
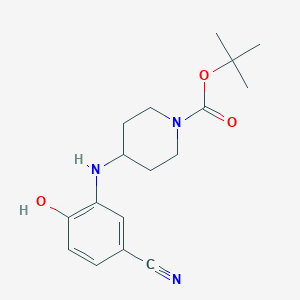
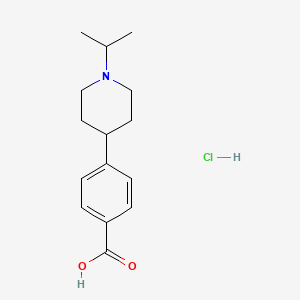
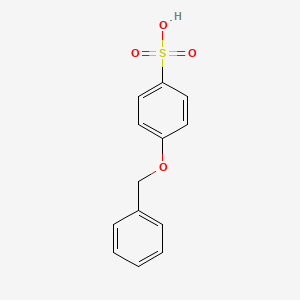
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
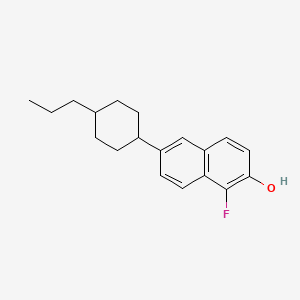
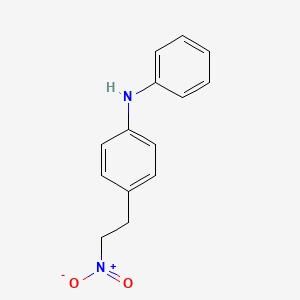


![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)
![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)
